3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound functionalized with a pyrimidin-2-ylsulfanylmethyl group at the 3-position and a tert-butyl carbamate group at the 1-position. This structure combines a nitrogen-containing heterocycle (pyrimidine) with a sulfur-based thioether linkage, which may confer unique electronic and steric properties. The tert-butyl ester serves as a protective group for the piperidine amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-9-4-6-12(10-18)11-21-13-16-7-5-8-17-13/h5,7-8,12H,4,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUMWTFGMHHOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is added through a thiolation reaction, where a thiol reacts with the pyrimidine-piperidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as those involved in oxidative stress pathways. It may also interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical distinctions between the target compound and two analogous derivatives from the provided evidence:
Key Research Findings
Compound: The 6-chloro-2-methylsulfanyl-pyrimidin-4-ylamino substituent introduces a reactive chlorine atom and a methylthioether group. Chlorine enhances electrophilicity, making the compound a candidate for nucleophilic aromatic substitution reactions .
- The (S)-2-hydroxyethylsulfanyl group confers chirality and hydrophilicity, which could improve aqueous solubility compared to the target compound. However, the hydroxyethyl group may reduce membrane permeability in biological systems .
- The stereochemistry (S-configuration) may influence enantioselective interactions in chiral environments, a critical factor in drug design.
The thioether linkage (vs. amino or hydroxyethyl groups in analogs) may enhance resistance to enzymatic degradation compared to ether or ester linkages.
Biological Activity
3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester functional group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is , with a molecular weight of approximately 270.36 g/mol. The presence of the sulfanylmethyl group enhances its reactivity and potential interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyrimidine ring is known to enhance binding affinity due to its electron-withdrawing properties, while the sulfanyl group may participate in redox reactions that influence various biochemical pathways.
Biological Activity Overview
Research indicates that 3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which could have implications for drug development targeting metabolic pathways.
- Cytotoxicity : Investigations into cytotoxic effects reveal that this compound may induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1:
Case Studies
Several case studies have highlighted the potential therapeutic applications of 3-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.
- Cancer Therapeutics : In vitro studies on human cancer cell lines revealed that the compound exhibited selective cytotoxicity, with higher efficacy against breast and lung cancer cells compared to normal cells. This selectivity suggests a promising avenue for further exploration in cancer therapy.
- Enzyme Interaction Studies : Research focusing on enzyme interactions showed that the compound acts as a competitive inhibitor for specific metabolic enzymes, which could lead to altered metabolic pathways in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
